![molecular formula C14H10BrN3O2S B2398347 3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 942003-65-8](/img/structure/B2398347.png)
3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
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Overview
Description
“3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is a complex organic compound. It contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic system with a thiazole ring fused to a pyrimidine ring. This core is substituted with a bromobenzamide group at the 3-position and a methyl group at the 7-position .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely has a planar thiazolo[3,2-a]pyrimidine core with a bromobenzamide group extending from one side and a methyl group from the other .Scientific Research Applications
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial action . It could be useful in the search for new antimicrobial drugs .
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have demonstrated high antitumor activities . This makes them promising scaffolds for the design of new anticancer drugs .
Anti-inflammatory Activity
Thiazolo[3,2-a]pyrimidine derivatives also exhibit anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases .
Synthesis of Cholinergic Drugs
The compound is an important intermediate for the synthesis of cholinergic drugs . These drugs can treat gastrointestinal diseases .
Synthesis of Oxazolidinone Derivatives
Similar compounds participate in the synthesis of oxazolidinone derivatives . These derivatives are used as modulators of mGluR5 .
Synthesis of Organic Electroluminescent Devices
The compound can also be used in the synthesis of organic electroluminescent devices .
Design of New Medicines
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites . This is extremely necessary to optimize the interaction between the ligand and biological target .
Structural Similarity to Purine
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, are known to have significant synthetic potential and are promising scaffolds for the design of new medicines . They can be readily modified by the introduction of new binding sites to optimize the interaction between the ligand and biological target .
Mode of Action
It is known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that the compound may interact with its targets through these binding sites, leading to changes in the target’s function.
Biochemical Pathways
Thiazolo[3,2-a]pyrimidine derivatives are known to exhibit high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may affect pathways related to these biological processes.
Pharmacokinetics
The compound’s molecular weight is 36422, which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Thiazolo[3,2-a]pyrimidine derivatives are known to exhibit high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may have similar effects at the molecular and cellular levels.
Action Environment
The compound’s synthesis involves oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei . This suggests that the compound’s action and stability may be influenced by factors such as pH and the presence of oxidizing or reducing agents.
properties
IUPAC Name |
3-bromo-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c1-8-11(13(20)18-5-6-21-14(18)16-8)17-12(19)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQVMNUCSXGGCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
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